molecular formula C20H26BNO4S B7954007 N-Benzyl-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

N-Benzyl-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B7954007
M. Wt: 387.3 g/mol
InChI Key: JYUGGXDATMADHM-UHFFFAOYSA-N
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Description

N-Benzyl-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is an organic compound that features a sulfonamide group, a benzyl group, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the sulfonamide group.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

    Aryl Boronates: Formed from coupling reactions involving the boronate ester.

    Substituted Sulfonamides: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

N-Benzyl-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions . The sulfonamide group can act as a nucleophile or electrophile in substitution reactions, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-benzyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BNO4S/c1-15-11-17(21-25-19(2,3)20(4,5)26-21)13-18(12-15)27(23,24)22-14-16-9-7-6-8-10-16/h6-13,22H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUGGXDATMADHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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